2,3-Di(1H-pyrrol-2-yl)pyrazine
Description
Significance of Pyrrole-Pyrazine Hybrid Systems in Academic Research
Pyrrole-pyrazine hybrid systems are of considerable interest in academic research due to the combined properties of their constituent rings. Pyrrole (B145914), a five-membered aromatic heterocycle, is a key component of many biologically important molecules, including porphyrins like heme and chlorophyll. Pyrazine (B50134), a six-membered aromatic diazine, is found in many natural products and is known for its role in flavor and aroma compounds. unimas.myresearchgate.net The combination of these two rings can lead to novel compounds with interesting photophysical and electrochemical properties.
The high electron-withdrawing nature of the pyrazine ring makes it an excellent component in push-pull systems that facilitate intramolecular charge transfer (ICT). sryahwapublications.com When combined with the electron-rich pyrrole ring, this can result in molecules with significant non-linear optical properties or applications as fluorescent materials. Research into such hybrid systems often explores their potential in materials science, for example, in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. uctm.edu
Overview of Heterocyclic Compounds Incorporating Pyrrole and Pyrazine Moieties
The structural diversity of compounds containing both pyrrole and pyrazine rings is vast. These can be broadly categorized into fused systems, where the rings share one or more bonds, and linked systems, where they are connected by a single bond.
In fused systems, such as pyrrolo[1,2-a]pyrazines, the two rings are condensed to form a bicyclic structure. wikipedia.org These compounds have been synthesized through various methods, including the cyclization of 2-formylpyrrole-based enaminones. wikipedia.org Another class of fused systems is the pyrrolo[2,3-b]pyrazines.
In linked systems, like the subject of this article, 2,3-Di(1H-pyrrol-2-yl)pyrazine, the pyrrole and pyrazine rings are directly attached. The position of the linkage can significantly influence the properties of the molecule. For instance, in 2,3-di(heteroaryl)pyrazines, the electronic communication between the rings is a key area of study. A closely related analog, 2,3-di(1H-pyrrol-2-yl)quinoxaline, has been synthesized and characterized, providing valuable comparative data for the pyrazine counterpart. semanticscholar.orgnih.gov
The synthesis of such linked systems can be challenging, often requiring specific and sometimes harsh reaction conditions. However, advances in cross-coupling reactions, such as the Heck reaction, have provided more efficient routes to these molecules. researchgate.net
Historical Context and Evolution of Research on this compound Architectures
The history of research into pyrrole-pyrazine architectures is rooted in the independent development of synthetic methods for each heterocyclic core. The synthesis of pyrazines dates back to the 19th century, with early methods like the Staedel–Rugheimer pyrazine synthesis (1876) and the Gutknecht pyrazine synthesis (1879) still being relevant today. wikipedia.org These classical methods often involve the self-condensation of α-amino ketones. rsc.org
Similarly, the synthesis of the pyrrole ring has a long history, with the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, being a cornerstone of pyrrole chemistry. researchgate.netwikipedia.org
More contemporary approaches have focused on developing regioselective methods. For instance, the use of palladium-catalyzed cross-coupling reactions has become a powerful tool for the synthesis of 2,3-disubstituted pyrazines with a variety of substituents, including heteroaryl groups. researchgate.net The synthesis of the related 2,3-di(1H-pyrrol-2-yl)quinoxaline was achieved via a Stille coupling reaction, showcasing a modern synthetic approach that could potentially be adapted for the synthesis of this compound. semanticscholar.org
Research Findings and Data
While specific experimental data for this compound is not widely published, data from closely related compounds can provide valuable insights into its expected properties.
Spectroscopic Data
The following table presents representative spectroscopic data for a closely related analog, 2,3-di(1H-pyrrol-2-yl)quinoxaline. It is important to note that this data is for a quinoxaline (B1680401) derivative and should be considered as a predictive model for the pyrazine compound.
| Technique | Observed Data for 2,3-di(1H-pyrrol-2-yl)quinoxaline |
|---|---|
| 1H NMR (CDCl3, 400 MHz) | δ 10.94 (brs, 2H, NH), 8.04 (s, 2H), 7.77 (d, J = 3.7 Hz, 2H), 7.08 (m, 2H), 6.89 (d, J = 3.7 Hz, 2H), 6.39 (m, 2H), 6.19 (m, 2H) |
| 13C NMR (CDCl3, 100 MHz) | δ 148.78, 141.39, 136.15, 135.54, 130.02, 129.70, 125.64, 125.58, 123.91, 121.72, 113.44, 110.08 |
| HRMS (ESI) | m/z 615.2592 (calcd. for C36H40N4NaS2 [M+Na]+, 615.2593) - Note: This is for a substituted derivative |
Data is for the analogous compound 2,3-di(1H-pyrrol-2-yl)quinoxaline and its derivative as reported in the literature. semanticscholar.org
Structure
3D Structure
Properties
CAS No. |
827030-25-1 |
|---|---|
Molecular Formula |
C12H10N4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2,3-bis(1H-pyrrol-2-yl)pyrazine |
InChI |
InChI=1S/C12H10N4/c1-3-9(13-5-1)11-12(16-8-7-15-11)10-4-2-6-14-10/h1-8,13-14H |
InChI Key |
YPOHJGPXXBELAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)C2=NC=CN=C2C3=CC=CN3 |
Origin of Product |
United States |
Synthetic Methodologies for 2,3 Di 1h Pyrrol 2 Yl Pyrazine and Its Derivatives
Synthetic Routes to Pyrrolo[1,2-a]pyrazine (B1600676) Derivatives (Related Structures)
Cyclization of 2-Formylpyrrole-based Enaminones using Ammonium (B1175870) Acetate (B1210297)
A practical and efficient approach for the synthesis of pyrrolo[1,2-a]pyrazines involves the cyclization of 2-formylpyrrole-based enaminones with ammonium acetate. mdpi.comnih.gov This method offers a straightforward route to the pyrrolo[1,2-a]pyrazine core. mdpi.com
The synthesis begins with the preparation of enaminones from the corresponding alkyl 2-(2-formyl-1H-pyrrol-1-yl)acetates, 2-(2-formyl-1H-pyrrol-1-yl)acetonitrile, or 2-(2-formyl-1H-pyrrol-1-yl)acetophenones by reacting them with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA). mdpi.comresearchgate.netresearchgate.net The subsequent cyclization of these enaminone intermediates in the presence of ammonium acetate furnishes the desired pyrrolo[1,2-a]pyrazine derivatives in moderate to high yields. mdpi.com For instance, the reaction of enaminones derived from various substituted pyrroles with ammonium acetate leads to the formation of the corresponding pyrrolo[1,2-a]pyrazines. researchgate.net This methodology has been successfully applied to synthesize a variety of these fused heterocyclic systems. mdpi.com
Table 1: Synthesis of Pyrrolo[1,2-a]pyrazines via Cyclization of Enaminones
| Starting Enaminone Precursor | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Alkyl (Z)-3-(dimethylamino)propenoate-equivalent | Ammonium Acetate | Pyrrolo[1,2-a]pyrazine | Not specified | mdpi.com |
| (Z)-1-aryl-3-(dimethylamino)prop-2-en-1-one-equivalent | Ammonium Acetate | Pyrrolo[1,2-a]pyrazine | Not specified | mdpi.com |
| (Z)-3-(dimethylamino)acrylonitrile-equivalent | Ammonium Acetate | Pyrrolo[1,2-a]pyrazine | Not specified | mdpi.com |
| 7-bromo-2-formylpyrrole-based enaminone | Ammonium Acetate | 7-bromopyrrolo[1,2-a]pyrazine | Good | researchgate.net |
Cascade Condensation/Cyclization/Aromatization Reactions from Substituted 2-Formyl-N-propargylpyrroles
Another effective strategy for constructing the pyrrolo[1,2-a]pyrazine ring system is through a cascade reaction involving substituted 2-formyl-N-propargylpyrroles. rsc.orgrsc.org This one-pot reaction proceeds via a condensation, cyclization, and subsequent aromatization sequence. rsc.orgrsc.org
In this method, 2-formyl-N-propargylpyrroles are reacted with ammonium acetate to yield pyrrolo[1,2-a]pyrazines in high yields. rsc.orgrsc.orgresearchgate.net The reaction of N-propargylated pyrrole (B145914) carbaldehyde with ammonia (B1221849), in particular, leads to the synthesis of pyrrolo[1,2-a]pyrazine. researchgate.net This cascade approach has also been utilized in the synthesis of related indolizine (B1195054) structures by reacting the same starting material with active methylene (B1212753) compounds under basic conditions. rsc.orgrsc.org The versatility of 2-formyl-N-propargylpyrroles as building blocks allows for the generation of a library of fused heterocyclic compounds. rsc.orgrsc.org
Table 2: Cascade Synthesis of Pyrrolo[1,2-a]pyrazines
| Starting Material | Reagent | Reaction Type | Product | Yield | Reference |
|---|---|---|---|---|---|
| Substituted 2-formyl-N-propargylpyrroles | Ammonium Acetate | Condensation/Cyclization/Aromatization | Pyrrolo[1,2-a]pyrazines | High | rsc.orgrsc.orgresearchgate.net |
| N-propargylated pyrrole carbaldehyde | Ammonia | Condensation/Cyclization/Aromatization | Pyrrolo[1,2-a]pyrazine | Not specified | researchgate.net |
Palladium(II)-Catalyzed Intramolecular C-N Bond Formation in Pyrrolo[1,2-α]pyrazines
Palladium-catalyzed reactions have emerged as a powerful tool for the synthesis of complex heterocyclic molecules, including pyrrolo[1,2-a]pyrazines. These methods often involve the formation of a key carbon-nitrogen bond in an intramolecular fashion. mdpi.com
One such approach describes the synthesis of 1,3-disubstituted pyrrolo[1,2-a]pyrazines from substituted 1H-pyrrole-2-carbonitriles and arylboronic acids. tandfonline.comtandfonline.com This palladium(II)-catalyzed cascade reaction involves a C(sp)–C(sp2) coupling followed by an intramolecular C–N bond formation, providing the desired products in good to excellent yields. tandfonline.comtandfonline.comresearchgate.net The reaction tolerates a range of functional groups on both the pyrrole and the arylboronic acid components. tandfonline.com
Another palladium-catalyzed strategy involves the intermolecular cycloisomerization of 2-bromo-5-methoxypyrazine (B117211) with propargyl amines or ethers. scientific.net This reaction has been used to synthesize several pyrrolo[1,2-a]pyrazine derivatives. scientific.net Furthermore, the palladium-catalyzed cyclization of N-allyl pyrrole-2-carboxamides can lead to different pyrrolo-fused heterocycles depending on the reaction conditions, with the formation of pyrrolo[1,2-a]pyrazines being one of the possible outcomes. mdpi.com
Table 3: Palladium(II)-Catalyzed Synthesis of Pyrrolo[1,2-a]pyrazines
| Starting Materials | Catalyst System | Reaction Type | Product | Yield | Reference |
|---|---|---|---|---|---|
| Substituted 1H-pyrrole-2-carbonitriles, Arylboronic acids | Pd(OAc)2, Ligand | Cascade C(sp)–C(sp2) coupling/Intramolecular C–N cyclization | 1,3-disubstituted pyrrolo[1,2-a]pyrazines | Good to Excellent | tandfonline.comtandfonline.comresearchgate.net |
| 2-bromo-5-methoxypyrazine, Propargyl amines/ethers | Palladium Catalyst | Intermolecular Cycloisomerization | Pyrrolo[1,2-a]pyrazine derivatives | Not specified | scientific.net |
| N-allyl pyrrole-2-carboxamide | Pd(OAc)2, NaOAc, Bu4NCl | Intramolecular Cyclization | Pyrrolo[1,2-a]pyrazine | Not specified | mdpi.com |
Spectroscopic Characterization and Structural Elucidation of 2,3 Di 1h Pyrrol 2 Yl Pyrazine Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For 2,3-Di(1H-pyrrol-2-yl)pyrazine, ¹H and ¹³C NMR would provide precise information about the electronic environment of each nucleus, while 2D techniques like NOESY would offer insights into the molecule's three-dimensional conformation.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on both the pyrazine (B50134) and the pyrrole (B145914) rings.
Pyrazine Protons: The two protons on the pyrazine ring are chemically equivalent due to the molecule's symmetry and should appear as a single sharp singlet. Given the electron-withdrawing nature of the pyrazine nitrogens, these protons are expected to be significantly deshielded, with a chemical shift anticipated in the range of δ 8.5-8.8 ppm. This is consistent with data from similarly substituted pyrazines and quinoxalines. acs.org
Pyrrole Protons: Each of the two equivalent pyrrole rings will present a unique set of signals for its three protons (H-3, H-4, and H-5) and the N-H proton.
The N-H proton is expected to appear as a broad singlet at a downfield chemical shift, typically above δ 9.0 ppm, due to its acidic nature and potential for hydrogen bonding. Its exact position can be sensitive to solvent and concentration. beilstein-journals.org
The pyrrole ring protons will exhibit characteristic coupling patterns. The H-5 proton (adjacent to the NH group) is typically the most deshielded of the ring protons. The H-3 and H-4 protons will show signals in the aromatic region, with their precise shifts influenced by the electronic effects of the attached pyrazine ring. The expected multiplicity for these protons would be multiplets or doublets of doublets due to vicinal coupling. beilstein-journals.orgbeilstein-journals.org
Based on analogous structures, the predicted ¹H NMR data are summarized below.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Pyrazine-H | 8.60 | s |
| Pyrrole-NH | >9.0 | br s |
| Pyrrole-H5 | 7.0 - 7.2 | m |
| Pyrrole-H3 | 6.8 - 7.0 | m |
| Pyrrole-H4 | 6.2 - 6.4 | m |
Data are predicted based on analyses of related pyrrole and pyrazine compounds. acs.orgbeilstein-journals.orgbeilstein-journals.org
The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon framework. Due to the molecule's C2v symmetry, a reduced number of signals is expected.
Pyrazine Carbons: Two distinct signals are anticipated for the pyrazine ring carbons. The carbons bearing the pyrrole substituents (C-2, C-3) would be found significantly downfield, likely in the δ 145-150 ppm range. The unsubstituted carbons (C-5, C-6) would appear at a slightly higher field, around δ 140-145 ppm.
Pyrrole Carbons: Three signals are expected for the carbons of the two equivalent pyrrole rings. The C-2 carbon, directly attached to the pyrazine ring, would be the most deshielded of the pyrrole carbons. The C-5 carbon (adjacent to the NH group) and the other two carbons (C-3, C-4) would appear at higher fields, consistent with typical values for 2-substituted pyrroles. acgpubs.orgresearchgate.net
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyrazine C-2/C-3 | 147.0 |
| Pyrazine C-5/C-6 | 142.0 |
| Pyrrole C-2 | 130.0 |
| Pyrrole C-5 | 120.0 |
| Pyrrole C-3 | 112.0 |
| Pyrrole C-4 | 110.0 |
Data are predicted based on analyses of related pyrrole and pyrazine compounds. acgpubs.orgresearchgate.net
The conformational freedom of this compound is primarily associated with the rotation around the C-C single bonds connecting the pyrazine and pyrrole rings. 2D NOESY experiments are crucial for determining the preferred spatial orientation of these rings. ipb.pt
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Vibrational Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the molecule's functional groups and skeletal framework.
The IR spectrum of this compound would be characterized by several key absorption bands that confirm the presence of its main functional groups. researchgate.net
N-H Stretching: A prominent, relatively sharp band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the pyrrole rings. nih.gov
C-H Stretching: Aromatic C-H stretching vibrations from both the pyrazine and pyrrole rings are anticipated to appear just above 3000 cm⁻¹ (typically 3100-3150 cm⁻¹). scialert.net
Ring Stretching: The region between 1400 and 1600 cm⁻¹ will contain a series of bands due to the C=C and C=N stretching vibrations within the aromatic rings. These are often complex but highly characteristic of the heterocyclic system. acgpubs.orgscialert.net
C-H Bending: Out-of-plane C-H bending vibrations will appear at lower frequencies (typically below 900 cm⁻¹), which can also be diagnostic of the substitution pattern.
Predicted Infrared (IR) Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Pyrrole) | ~3400 | Medium-Sharp |
| Aromatic C-H Stretch | 3150 - 3100 | Medium-Weak |
| C=N/C=C Ring Stretch | 1600 - 1400 | Medium-Strong |
| C-H Bending (out-of-plane) | 900 - 700 | Strong |
Data are predicted based on analyses of related pyrrole and pyrazine compounds. acgpubs.orgresearchgate.netnih.govscialert.net
Raman spectroscopy provides complementary information to IR spectroscopy, as it is sensitive to changes in polarizability during a vibration. It is particularly useful for identifying symmetric vibrations and bonds within the core skeleton of the molecule. researchgate.net
For this compound, strong Raman scattering is expected for the symmetric breathing modes of both the pyrazine and pyrrole rings. The C=C stretching vibrations of the pyrrole rings and the symmetric stretching modes of the pyrazine ring are likely to produce intense signals. These vibrations are often weak or absent in the IR spectrum, making Raman spectroscopy a valuable complementary tool for full structural characterization. researchgate.netgoogle.com
Predicted Raman Shifts for this compound
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3150 - 3100 | Medium |
| Ring Breathing (Pyrazine) | ~1015 | Strong |
| Ring Breathing (Pyrrole) | ~990 | Strong |
| C=C/C=N Symmetric Stretch | 1600 - 1500 | Strong |
Data are predicted based on analyses of related pyrazine and pyrrole compounds. researchgate.netgoogle.com
Infrared (IR) Spectroscopy for Functional Group Analysis
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. For pyrrole- and pyrazine-containing compounds, HRMS is routinely used to confirm their successful synthesis. For instance, in the synthesis of various pyrrole-based derivatives, HRMS (ESI) is a standard characterization technique to confirm the calculated molecular mass. rsc.org Similarly, for complex heterocyclic systems like 1,5-dimethyl-2,6-di(thiophen-2-yl)-1,5-dihyrodipyrrolo[3,2-b:3′,2′-e]pyrazine, HRMS (ESI) was used to confirm the calculated m/z value for the protonated molecule [M+H]⁺. rsc.org The high accuracy of HRMS helps to distinguish between compounds with very similar nominal masses but different elemental compositions.
| Compound Class | Ionization Method | Purpose | Reference |
| Pyrrole derivatives | ESI | Molecular mass confirmation | rsc.org |
| Dipyrrolopyrazine derivatives | ESI | Confirmation of [M+H]⁺ | rsc.org |
Electronic Absorption and Emission Spectroscopy
Electronic absorption and emission spectroscopy provide valuable information about the electronic transitions and photophysical properties of molecules.
UV-Vis absorption spectroscopy is used to study the electronic transitions in conjugated systems. The absorption spectra of pyrrole- and pyrazine-containing compounds are characterized by π → π* transitions. For example, the gas-phase UV absorption spectrum of 1,2,3-triazole is dominated by a π → π* transition around 205 nm. researchgate.net In more complex systems, such as 1,3-bis(pyrrol-2-yl)squaraine dyes, the UV-Vis spectra show intense absorption bands, and the position of these bands can be influenced by substituents on the pyrrole rings. acs.org The solvent can also affect the absorption spectra, although in some cases, like certain boron-dipyrromethene (BODIPY) complexes, the UV-Vis spectrum is solvent-independent. nih.gov
| Compound/System | Key Transition | Wavelength (nm) | Reference |
| 1,2,3-Triazole (gas-phase) | π → π | ~205 | researchgate.net |
| Iminopyrrolyl-containing compound | n–π | 474 | nih.gov |
Fluorescence and luminescence spectroscopy reveal information about the excited state properties of molecules. Many pyrrole- and pyrazine-based systems exhibit interesting fluorescence properties. For instance, certain BF2 complexes with N,O bidentate ligands show strong fluorescence in both solution and the solid state, with high quantum yields and large Stokes shifts, making them potential fluorescent dyes. researchgate.net The fluorescence intensity can be highly dependent on the solvent polarity. nih.gov In some pyrrolo[1,2-a]pyrazine (B1600676) derivatives, strong blue emission has been observed, particularly in the aggregated or solid state. nih.gov The phenomenon of aggregation-induced emission (AIE) is of particular interest, where molecules that are non-emissive in solution become highly fluorescent upon aggregation. acs.org
| System | Emission Characteristics | Key Findings | Reference |
| BF2 complexes | Strong fluorescence | High quantum yields, large Stokes shifts | researchgate.net |
| Pyrrolo[1,2-a]pyrazines | Blue emission | Strong emission in aggregated/solid state | nih.gov |
| Squaraine dyes | Aggregation-caused quenching | Potential for AIE through structural modification | acs.org |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
| Compound Class | Key Structural Features | Intermolecular Interactions | Reference |
| Substituted pyrroles | Non-planar conformations | π–π stacking | arkat-usa.org |
| Carbonyl 2-substituted pyrroles | Planar and non-planar conformers | N-H···O, C-H···O/Cl, H···H interactions | researchgate.netuni-regensburg.de |
| Pyrazole (B372694) derivatives | Extended conformation | N-H···O, C-H···O hydrogen bonds forming dimers and ribbons | researchgate.net |
| BODIPY derivatives | Pillar structure | C—H⋯F hydrogen bonds, π–π interactions | nih.gov |
Theoretical and Computational Studies of 2,3 Di 1h Pyrrol 2 Yl Pyrazine
Electronic Structure Calculations
Electronic structure calculations are fundamental in predicting the geometric and electronic properties of molecules. These computational methods are crucial for understanding the behavior of novel compounds in various applications.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is frequently employed to determine optimized molecular geometries, electronic properties, and vibrational frequencies. For molecules like 2,3-Di(1H-pyrrol-2-yl)pyrazine, DFT calculations could predict bond lengths, bond angles, and dihedral angles, offering a three-dimensional view of its most stable conformation.
While specific DFT studies on this compound are not found, research on related structures such as bis(pyrrol-2-ylmethyleneamine)phenyl complexes nih.gov, pyrrole-based enaminones mdpi.com, and 2,6-di(pyrid-2-yl)pyrazine complexes nih.gov demonstrates the utility of this method. These studies typically use functionals like B3LYP to compute the electronic properties and geometries of similar heterocyclic systems. nih.govresearchgate.netacs.org
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Level Calculations
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals critical for determining a molecule's chemical reactivity and electronic properties. The HOMO energy level is related to the electron-donating ability of a molecule, while the LUMO energy level relates to its electron-accepting ability. The energy difference between these two orbitals is known as the HOMO-LUMO gap.
No specific calculated values for the HOMO and LUMO energy levels of this compound were identified. For context, studies on different but related pyrazine (B50134) derivatives show how these values are typically determined and what range they might fall in. For instance, theoretical studies on other pyrazine-containing systems are used to evaluate their potential in electronic applications. researchgate.netresearchgate.net
Prediction of Optical Bandgap Values
The optical bandgap is a crucial property for materials used in optoelectronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). It can be estimated from the HOMO-LUMO energy gap calculated using computational methods. Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra, from which the optical bandgap can be inferred.
Specific predicted optical bandgap values for this compound are not available in the searched literature. Research on other pyrazine-based compounds highlights that the bandgap is strongly influenced by the molecular structure, including the nature of substituent groups and the extent of π-conjugation. researchgate.netresearchgate.net
Aromaticity Analysis
Aromaticity is a key concept in chemistry that describes the increased stability of certain cyclic, planar molecules with a delocalized π-electron system. Computational methods provide quantitative measures of aromaticity.
Harmonic Oscillator Model of Aromaticity (HOMA) Indices
The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index of aromaticity. It evaluates the deviation of bond lengths within a ring from an optimal value assumed for a fully aromatic system. A HOMA value close to 1 indicates high aromaticity, while values close to 0 suggest a non-aromatic character.
There are no published HOMA indices specifically for the pyrrole (B145914) or pyrazine rings within the this compound molecule. Studies on pyrrol-2-yl-carbonyl conformers show that HOMA analysis is effective in quantifying the π-electron delocalization in the pyrrole ring and how it is affected by different substituents. researchgate.net
Nucleus Independent Chemical Shift (NICS) Calculations
Nucleus Independent Chemical Shift (NICS) is a magnetic criterion for aromaticity. It is calculated at the center of a ring (or at other points of interest) to probe the induced magnetic field associated with electron delocalization. Negative NICS values are typically indicative of aromatic character, while positive values suggest anti-aromaticity.
Specific NICS values for this compound have not been reported in the available literature. This method has been applied to various pyrrole derivatives to analyze their aromatic character, demonstrating its utility in understanding the electronic structure of such heterocyclic systems. researchgate.net
Reaction Mechanism and Pathway Investigations
Computational chemistry plays a pivotal role in elucidating the complex reaction mechanisms that lead to the formation of pyrrolo[1,2-a]pyrazines and related structures. By mapping out potential energy surfaces, identifying transition states, and calculating reaction energetics, researchers can understand and predict chemical reactivity.
Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in understanding the synthesis of pyrrolo[1,2-a]pyrazines. For instance, investigations into the reaction of N-propargylated pyrrole-carbaldehydes with various amines have revealed the factors governing product formation. researchgate.net Computational models show that the reaction with ammonia (B1221849) preferentially leads to the formation of pyrrolo[1,2-a]pyrazine (B1600676). researchgate.net
The mechanism involves a series of steps, including the formation of an allene (B1206475) intermediate through isomerization of the N-propargyl group. The subsequent nucleophilic attack and cyclization pathways are highly dependent on the nature of the amine. Calculations have demonstrated that less sterically hindered amines favor attack at the carbonyl carbon, while bulkier amines tend to attack the central carbon of the allene. researchgate.net These computational insights are crucial for optimizing reaction conditions and directing the synthesis towards desired products.
A potential energy profile for the formation of a pyrrolo-pyrazine derivative, calculated at the CPCM/B3LYP/6-31+G(d,p) level of theory, can provide detailed information on the energetics of the reaction, including the relative Gibbs free energies of intermediates and transition states. researchgate.net
Tautomerism is a key consideration in heterocyclic chemistry, as different tautomers can exhibit distinct chemical and physical properties. For pyrazole (B372694) derivatives, which share structural similarities with the pyrrole moieties in the title compound, theoretical calculations have been extensively used to determine the relative stabilities of different tautomeric forms. mdpi.com
DFT calculations, for example using the B3LYP functional with the 6-311++G(d,p) basis set, can accurately predict the tautomeric equilibria. mdpi.com These studies have shown that the position of substituents significantly influences tautomeric preference. Electron-donating groups, for instance, often favor specific positions on the heterocyclic ring. mdpi.com While direct tautomerism studies on this compound are not extensively reported, the principles derived from related heterocyclic systems like pyrazoles and pyridones are highly relevant. mdpi.comnih.gov Computational methods can be used to evaluate the energetic profiles of potential tautomers of this compound, taking into account factors such as aromaticity and intramolecular interactions.
Computational Elucidation of Reaction Pathways and Transition States
Simulation and Prediction of Spectroscopic Data
Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules. Techniques such as DFT and time-dependent DFT (TD-DFT) can simulate various types of spectra, including NMR, IR, and UV-Vis, providing a powerful means to characterize molecular structures.
For novel compounds like this compound, computational spectroscopy can aid in the assignment of experimental spectra and provide insights into the electronic structure. For example, the calculation of 1H and 13C NMR chemical shifts using the GIAO (Gauge-Including Atomic Orbital) method within a DFT framework can be compared with experimental data to confirm the molecular structure. researchgate.net
Similarly, the prediction of vibrational frequencies through DFT calculations can assist in the interpretation of FT-IR and Raman spectra. researchgate.net The potential energy distribution (PED) analysis can be used to assign calculated vibrational modes to specific molecular motions. researchgate.net Furthermore, TD-DFT calculations can predict electronic transitions, which are observed in UV-Vis spectra, and help to understand the nature of the excited states. researchgate.net
| Spectroscopic Data Type | Computational Method | Predicted Parameters |
| Nuclear Magnetic Resonance (NMR) | GIAO/DFT | ¹H and ¹³C chemical shifts |
| Vibrational Spectroscopy (IR, Raman) | DFT | Vibrational frequencies, Potential Energy Distribution (PED) |
| Electronic Spectroscopy (UV-Vis) | TD-DFT | Electronic transition energies, Oscillator strengths |
This table provides an overview of common computational methods used to predict spectroscopic data.
Prediction of Nonlinear Optical Properties (NLO)
Molecules with large nonlinear optical (NLO) responses are of great interest for applications in photonics and optoelectronics. Computational chemistry has become an essential tool for the rational design and prediction of NLO properties in novel organic chromophores.
Theoretical investigations into pyrazine derivatives have demonstrated their potential as NLO materials. nih.govacs.org The NLO response is highly dependent on the molecular structure, particularly the arrangement of electron donor and acceptor groups. DFT calculations can be used to compute the first hyperpolarizability (β), a key parameter that quantifies the second-order NLO response. nih.govresearchgate.net
For X-shaped pyrazine derivatives, studies have shown that the relative positioning of substituents can dramatically alter the nature of the NLO response, switching between dipolar and octupolar characteristics. nih.gov The sum-over-states (SOS) approach, combined with DFT, can provide a detailed analysis of the excited states that contribute to the NLO properties. nih.gov
Computational screening of various derivatives allows for the systematic exploration of structure-property relationships. For instance, the introduction of different electron-donating or electron-withdrawing groups on the pyrrole rings of this compound could be computationally modeled to predict their impact on the NLO response. Time-dependent DFT is a powerful method for investigating these properties. nih.gov
| NLO Property | Computational Method | Key Parameters |
| Second-order NLO response | DFT, TD-DFT | First hyperpolarizability (β) |
| Third-order NLO response | DFT, TD-DFT | Second hyperpolarizability (γ) |
This table summarizes the computational approaches for predicting nonlinear optical properties.
Coordination Chemistry of 2,3 Di 1h Pyrrol 2 Yl Pyrazine and Analogues
Ligand Design Principles for Pyrazine-Pyrrole Hybrid Systems
The pyrrole (B145914) moieties, five-membered aromatic rings each containing a single nitrogen atom, introduce additional coordination sites and the potential for hydrogen bonding through the N-H protons. acs.orgresearchgate.net The combination of pyrazine (B50134) and pyrrole rings within a single molecular framework results in a ligand system with multiple potential binding sites, capable of adopting various coordination modes. researchgate.net The design principles often revolve around creating ligands that can act as chelating agents, binding to a metal ion through multiple atoms to form a stable complex. The strategic placement of the pyrrole rings on the pyrazine core, as in 2,3-Di(1H-pyrrol-2-yl)pyrazine, dictates the spatial arrangement of the donor atoms and, consequently, the geometry of the resulting metal complexes.
Furthermore, the design can be extended to include functional groups on either the pyrazine or pyrrole rings. These modifications can enhance solubility, introduce chirality, or provide additional sites for intermolecular interactions, which are crucial for the self-assembly of larger supramolecular structures. acs.orgnih.gov The modular nature of synthesizing these hybrid systems allows for a systematic variation of their steric and electronic properties to meet the stereochemical requirements of specific metal ions. researchgate.net
Transition Metal Complexation and Resulting Geometries
The interaction of this compound and its analogues with transition metal ions leads to the formation of coordination complexes with diverse geometries. The final structure is a delicate balance between the inherent preferences of the metal ion and the steric and electronic constraints imposed by the ligand.
Chelation Modes and Binding Sites of Pyrazine and Pyrrole Nitrogen Atoms
This compound and related ligands offer multiple potential binding sites for metal ions, primarily through the nitrogen atoms of the pyrazine and pyrrole rings. The pyrazine nitrogen atoms, with their available lone pairs, are strong σ-donors and can coordinate to metal centers. researchgate.net The pyrrole nitrogen atoms can also participate in coordination, although their donor ability is influenced by the aromaticity of the pyrrole ring.
A common coordination mode for ligands of this type is bidentate chelation, where the ligand binds to a single metal ion through two nitrogen atoms. In the case of ligands like dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate, a related system, bidentate coordination occurs via the pyridine (B92270) and pyrazine nitrogen atoms. rsc.org For this compound, chelation can be envisaged to occur through one pyrazine nitrogen and the adjacent pyrrole nitrogen, or through both pyrrole nitrogens, depending on the conformational flexibility of the ligand.
Beyond simple chelation, the pyrazine ring can also act as a bridging ligand, connecting two different metal centers. This bridging capability is fundamental to the formation of polynuclear complexes and coordination polymers. rsc.org In such arrangements, the pyrazine moiety facilitates electronic communication between the bridged metal ions. massey.ac.nz The specific chelation mode adopted is highly dependent on the reaction conditions, the nature of the metal ion, and the presence of other coordinating species.
Influence of Metal Ion Properties on Coordination Behavior
The properties of the transition metal ion, including its size, charge, and preferred coordination geometry, play a pivotal role in determining the structure of the resulting complex. Different metal ions exhibit distinct coordination preferences, leading to a variety of geometries such as tetrahedral, square planar, or octahedral. jocpr.comresearchgate.net
For instance, studies on pyrazine-2-carboxylic acid complexes have shown that the coordination can vary from monodentate, through a heterocyclic nitrogen, to more complex arrangements depending on the metal ion (e.g., Zn(II), Mn(II), Co(II), Ni(II)). researchgate.net The coordination number and geometry are also influenced by the electronic configuration of the metal ion. For example, some iron(II) complexes with polypyridyl ligands are known to exhibit spin-crossover behavior, where the geometry and magnetic properties of the complex can be switched by external stimuli. researchgate.net
The bite angle of the chelating ligand, which is the angle formed by the two donor atoms and the metal center, is another critical factor. The ligand's structure can induce distortions in the ideal coordination polyhedra of the metal ion. acs.org The interplay between the ligand's inherent geometry and the metal ion's preferences ultimately dictates the final architecture of the coordination complex.
Supramolecular Assembly and Host-Guest Chemistry
The principles of molecular recognition and self-assembly are central to the construction of complex, functional supramolecular systems from simpler molecular components. nih.govvu.lt Pyrazine-pyrrole based compounds, particularly their N-oxide and calix[n]pyrrole derivatives, have demonstrated significant potential in this area.
Molecular Recognition Phenomena Involving Pyrazine N,N'-dioxides and Calix[n]pyrroles
Calix rsc.orgpyrroles, macrocyclic compounds containing four pyrrole rings linked by methylene (B1212753) bridges, are effective receptors for anions and ion pairs. rsc.orgnih.govresearchgate.netresearchgate.net Their ability to bind neutral molecules, however, is an area of growing interest. Recent studies have explored the molecular recognition of pyrazine N,N'-dioxide (PZDO) by various aryl-extended calix rsc.orgpyrroles. rsc.orgnih.govresearchgate.netresearchgate.net
These studies have revealed that the interaction between calix rsc.orgpyrrole hosts and the PZDO guest can lead to the formation of host-guest complexes with specific stoichiometries, often 2:1. rsc.orgresearchgate.net In these complexes, the PZDO molecule is encapsulated within a cavity formed by the calix rsc.orgpyrrole macrocycles. rsc.orgresearchgate.net The binding is stabilized by a combination of non-covalent interactions, including hydrogen bonding between the pyrrolic NH protons and the oxygen atoms of the N-oxide, as well as C-H/π interactions. researchgate.netrsc.org
Interestingly, the conformation of the calix rsc.orgpyrrole can be influenced by the guest. While some receptors adopt a cone conformation to accommodate the guest in the upper-rim cavity, others have been observed in an unusual partial cone conformation in the solid state. rsc.orgresearchgate.net This guest-induced conformational change highlights the dynamic nature of these host-guest systems. Evidence for these interactions has been obtained through techniques such as 1H NMR spectroscopic titrations and single-crystal X-ray diffraction analysis. researchgate.netresearchgate.net
Self-Assembly Processes Leading to Defined Architectures
The specific and directional nature of non-covalent interactions, such as hydrogen bonding and π-π stacking, can be harnessed to drive the self-assembly of molecules into well-defined, higher-order structures. acs.org In the context of pyrazine-pyrrole systems, guest-mediated self-assembly has been observed in the solid state. researchgate.netrsc.org
For example, the host-guest complexes of calix rsc.orgpyrroles and PZDO can further assemble into one-, two-, or even three-dimensional networks. rsc.org These extended architectures are held together by intermolecular hydrogen bonds, sometimes involving solvent molecules that act as bridges between the host-guest units. rsc.org The ability to form such ordered assemblies is a key aspect of crystal engineering, where the goal is to design and synthesize functional solid-state materials. rsc.org
The self-assembly process is not limited to host-guest systems. Molecules containing both hydrogen bond donor (e.g., pyrrole N-H) and acceptor (e.g., pyrazine nitrogen) sites can self-assemble through intermolecular hydrogen bonding to form predictable patterns, such as molecular rows or more complex networks. acs.org These self-assembly processes are fundamental to creating materials with tailored properties and functions.
Ligand Modifications and Their Impact on Coordination Properties
The coordination behavior of this compound is not static; it can be systematically tuned through strategic chemical modifications to the ligand's framework. These alterations, which can be electronic or steric in nature, are undertaken to modulate the properties of the resulting metal complexes, including their stability, redox potentials, spin states, and catalytic activity. Modifications can be targeted at the pyrazine core, the pyrrole rings, or the pyrrolic nitrogen atoms, with each site offering a different avenue for influencing the ligand's interaction with a metal center.
The rationale behind these modifications is to control the ligand field strength and the geometry of the coordination sphere. For instance, the introduction of electron-withdrawing or electron-donating substituents can have a significant impact on the physicochemical properties of the coordination compounds. nih.gov Similarly, the incorporation of bulky groups can impose steric constraints that favor specific geometries or spin states. mdpi.com
Electronic and Steric Tuning via Substituents
The electronic influence of a substituent on a coordinated metal ion is multifaceted and depends on its position on the ligand framework. mdpi.com Substituents can alter the σ-donating and π-accepting capabilities of the ligand, which in turn affects the electron density at the metal center.
Substitution on the Pyrrole Rings: Placing substituents on the pyrrole rings directly influences the N-donor atoms.
Electron-Donating Groups (EDGs): Alkyl groups, for example, act as EDGs, increasing the basicity of the pyrrolic nitrogen. mdpi.com This enhances the ligand's σ-donor capacity, leading to stronger metal-ligand bonds.
Electron-Withdrawing Groups (EWGs): Conversely, EWGs like halides or nitro groups decrease the electron density on the donor atoms. This reduction in σ-donation can weaken the ligand field. mdpi.com However, EWGs also lower the energy of the ligand's π* orbitals, which can promote metal-to-ligand π-back-bonding, a crucial factor for stabilizing complexes with electron-rich metals. mdpi.com
Steric Effects: Introducing bulky substituents, such as diisopropylphenyl or tert-butyl groups, in the vicinity of the pyrrole donors can have a profound steric impact. mdpi.commarquette.edu This steric hindrance can disfavor the contraction of metal-ligand bonds required for a low-spin state, thereby stabilizing the high-spin state of a complex. mdpi.com In some cases, steric bulk can also block potential decomposition pathways of the complex. marquette.edu
Substitution on the Pyrazine Ring: The pyrazine core is inherently π-deficient and acts as a π-acceptor in coordination complexes. canterbury.ac.nz
Increased π-Acidity: Adding EWGs to the pyrazine ring enhances this π-acceptor character. The increased π-acidity can improve the stability of catalysts under reducing conditions and facilitate metal-to-ligand charge transfer processes. acs.org Computational studies on related systems have shown that modifying the pyrazine core can significantly enhance its properties. acs.org
Fused Ring Systems: A more significant modification involves fusing another aromatic ring to the pyrazine core, creating analogues like 2,3-di(hetero-2-yl)pyrido[2,3-b]pyrazine. researchgate.net This extension of the π-system dramatically alters the electronic and photophysical properties of the ligand and its metal complexes.
Impact of N-H Deprotonation and Substitution
Alternatively, replacing these protons with other groups, such as alkyl or aryl moieties, prevents deprotonation and fundamentally alters the coordination. This modification forces the pyrrole units to act as neutral donors, changing the charge balance and steric environment of the complex. The choice between a neutral or an anionic form of the ligand is a critical design element that dictates the final properties of the metal assembly.
The table below summarizes the effects of various ligand modifications on the coordination properties of this compound analogues.
Table 1: Impact of Ligand Modifications on Coordination Properties
| Modification Type | Location of Modification | Primary Effect | Predicted Impact on Coordination Properties |
| Electron-Donating Group (e.g., -CH₃) | Pyrrole Rings | Increases electron density on N-donors (enhanced σ-donation) | Stronger metal-ligand bonds; Cathodic shift in metal's redox potential. |
| **Electron-Withdrawing Group (e.g., -Cl, -NO₂) ** | Pyrrole Rings | Decreases electron density on N-donors (weakened σ-donation); Lowers π* orbital energy | Anodic shift in metal's redox potential; Potential for enhanced π-backbonding. mdpi.com |
| Bulky Substituent (e.g., -C(CH₃)₃) | Pyrrole Rings | Steric hindrance near the metal center | Favors higher coordination numbers or high-spin states; Can influence coordination geometry. mdpi.com |
| Electron-Withdrawing Group (e.g., -CN) | Pyrazine Ring | Increases π-acidity of the pyrazine core | Enhanced metal-to-ligand back-bonding; Increased stability of the complex. acs.org |
| N-H Deprotonation | Pyrrole Nitrogens | Formation of an anionic, stronger donor ligand | Increased ligand field strength; Formation of neutral complexes with M(II) ions. canterbury.ac.nz |
| N-Alkylation / N-Arylation | Pyrrole Nitrogens | Blocks deprotonation; Introduces steric bulk | Ligand acts as a neutral donor; Changes overall complex charge and stability. |
| Ring Annelation (e.g., Pyrido-fusion) | Pyrazine Ring | Extends the conjugated π-system | Significant alteration of electronic structure and photophysical properties. researchgate.net |
Electrochemical Properties and Applications in Advanced Materials
Redox Behavior Characterization via Cyclic Voltammetry
Cyclic voltammetry (CV) is a fundamental technique for characterizing the redox properties of electroactive molecules, providing information about their oxidation and reduction potentials. This data is crucial for understanding the electronic structure and for designing materials for electronic applications.
The electrochemical bandgap of materials can be estimated from their oxidation and reduction onset potentials determined by cyclic voltammetry. For the polymer derived from PTQ, two π-π* transitions were observed at 400 and 815 nm, corresponding to a low band gap of 1.0 eV. osti.govmetu.edu.tr This low bandgap is a desirable property for materials used in organic electronics.
For comparison, a series of pyrazine-based organic photosensitizers, TPP, TPPS, and TPPF , designed with triphenylamine (B166846) donors and pyrazine (B50134) derivative acceptors, have been characterized using cyclic voltammetry to evaluate their HOMO and LUMO energy levels. mdpi.com Such studies are vital for assessing the potential of these materials in applications like dye-sensitized solar cells. mdpi.com
| Compound | Oxidation Potential (V) | Polymerization Electrolyte | Reference |
| 5,8-di(1H-pyrrol-2-yl)-2,3-di(thiophen-2-yl)quinoxaline (PTQ) | +0.70 | TBAP in Dichloromethane | osti.govmetu.edu.tr |
Applications in Organic Electronics
The favorable electrochemical and photophysical properties of pyrrole-pyrazine systems suggest their potential for a range of applications in organic electronics. acs.org
Integration into Organic Light-Emitting Diodes (OLEDs)
Materials with tunable emission colors and good charge transport characteristics are highly sought after for organic light-emitting diodes (OLEDs). jmaterenvironsci.com Pyrrolopyrazine derivatives have been investigated as potential emitters in OLEDs. chemenu.com The fusion of electron-donating and electron-accepting moieties within a single molecule, a common feature of pyrrolopyrazine systems, can lead to efficient intramolecular charge transfer (ICT), which is beneficial for electroluminescence. acs.org
Research on pyrazine-triphenylamine fused compounds has demonstrated their successful application as active elements in OLED devices, with some achieving high external quantum efficiencies. researchgate.net Furthermore, pyrene-based materials, which share some electronic characteristics with extended aromatic systems, have been used as hole-transporting materials in OLEDs. nih.gov The development of materials with balanced ambipolar charge transport is also a key strategy for fabricating highly efficient OLEDs. rsc.org
Utilization in Photonic Materials
Photonic materials are engineered to control and manipulate light, with applications spanning from telecommunications to sensing. mdpi.com The unique photophysical properties of pyrrolopyrazine derivatives, such as their potential for strong absorption and emission, make them interesting candidates for photonic applications. rsc.org Materials with high two-photon absorption cross-sections are of particular interest for applications in photonics and biophotonics.
While direct applications of 2,3-Di(1H-pyrrol-2-yl)pyrazine in photonics have not been detailed, related pyrrolopyrazine-based triads have been shown to exhibit tunable optical properties, which is a key requirement for photonic materials. researchgate.net The field of bioresorbable photonics, which utilizes biodegradable materials for optical devices, also presents future opportunities for functionalized heterocyclic compounds.
Role as Ambipolar Charge Transport Materials
Ambipolar materials, which can transport both holes and electrons, are crucial for the development of various organic electronic devices, including complementary logic circuits and light-emitting transistors. umons.ac.be The combination of electron-rich pyrrole (B145914) and electron-deficient pyrazine in a single molecule can facilitate ambipolar charge transport. mdpi.com
Studies on N-heteropentacenes have shown that the introduction of nitrogen atoms can effectively tune the frontier molecular orbital energy levels, leading to a transition from unipolar to ambipolar transport characteristics. researchgate.net Similarly, diketopyrrolopyrrole-based polymers have been shown to exhibit ambipolar transport. nih.gov The design of molecules with low intramolecular reorganization energies for both hole and electron transport is a key strategy for achieving high-performance ambipolar materials. mdpi.com
Development of Chemical Sensors Based on Electronic Properties
The sensitivity of the electronic and photophysical properties of pyrrolopyrazine derivatives to their environment makes them promising candidates for chemical sensors. Changes in absorption or fluorescence upon interaction with an analyte can be used for detection.
Research has demonstrated that pyrrolopyrazine-based triads functionalized with donor-acceptor groups can act as visible color switching sensors for pH and polarity. researchgate.net The intramolecular charge transfer (ICT) in these molecules is perturbed by changes in the chemical environment, leading to a detectable optical response. researchgate.net This principle can be extended to the detection of various ions and small molecules. For instance, the central squarylium moiety in some related dye systems is susceptible to nucleophilic attack, enabling their use as chemosensors. umons.ac.be
Evaluation in Dye-Sensitized Solar Cells (DSSCs) (as observed for related pyrimidine-containing dyes)
Dye-sensitized solar cells (DSSCs) are a promising photovoltaic technology that relies on the absorption of light by a sensitizer (B1316253) dye anchored to a semiconductor surface. rsc.orgbohrium.com The electronic properties of the dye, including its absorption spectrum and energy levels, are critical to the device performance. biointerfaceresearch.com
While the direct evaluation of this compound in DSSCs has not been reported, a recent review on pyrazine-based sensitizers highlights the use of pyrrolopyrazine cores in the design of metal-free organic dyes for these devices. rsc.orgbohrium.com This indicates the recognized potential of this class of compounds in photovoltaics. The general design principle for these dyes is a donor-π-acceptor (D-π-A) structure, where the pyrrolopyrazine unit can act as a component of the π-bridge or as the acceptor moiety. mdpi.com
For instance, a theoretical study on organic dyes with a thieno[3,4-b]pyrazine (B1257052) group as a donor and a pyrrole unit within the conjugated spacer has shown their potential as efficient DSSC sensitizers. biointerfaceresearch.com Similarly, various pyrazine-based photosensitizers incorporating triphenylamine as the donor have been synthesized and their photovoltaic properties investigated. mdpi.com
| Dye | Power Conversion Efficiency (%) | Reference |
| TPPF | 2.64 | mdpi.com |
| TP1 | up to 5.2 | mdpi.com |
Note: The data presented is for related pyrazine-based dyes and not for this compound itself.
Future Research Directions and Emerging Applications
Rational Design of Derivatives with Tunable Electronic and Optical Properties
A primary focus of future research will be the rational design of 2,3-di(1H-pyrrol-2-yl)pyrazine derivatives to achieve precise control over their electronic and optical characteristics. The inherent donor-acceptor (D-A) nature of the core structure provides a robust platform for fine-tuning its properties through systematic chemical modification.
Key strategies for tuning properties include:
Substitution on Pyrrole (B145914) and Pyrazine (B50134) Rings : Introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at specific positions on the pyrrole or pyrazine rings can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For instance, adding electron-donating moieties is expected to raise the HOMO energy level, while EWGs would lower the LUMO level, thereby narrowing the HOMO-LUMO gap. rsc.org This directly influences the intramolecular charge transfer (ICT) character, affecting absorption and emission wavelengths. researchgate.net
Extension of π-Conjugation : Appending additional aromatic or heteroaromatic rings, such as phenyl or thiophene (B33073) groups, to the core structure can extend the π-conjugated system. This extension typically leads to a bathochromic (red) shift in both absorption and emission spectra. nih.gov Research on related D-A systems has shown that gradual replacement of substituents or fusion of additional rings can systematically shift emission colors, for example, across the blue-orange region. researchgate.net
Control of Molecular Aggregation : The introduction of bulky substituents can be used to control intermolecular interactions in the solid state. mdpi.com This strategy is crucial for developing materials with aggregation-induced emission (AIE) or aggregation-caused quenching (ACQ) properties, which are highly desirable for applications in organic light-emitting diodes (OLEDs) and chemical sensors. nih.govacs.org
Detailed research findings have demonstrated that even minor structural alterations can have a significant impact on photophysical properties. rsc.org The design of novel push-pull systems based on this scaffold could lead to fluorophores with enhanced two-photon absorption cross-sections, making them suitable for bioimaging and photodynamic therapy. rsc.org
Table 1: Predicted Effects of Substituents on the Properties of this compound Derivatives
| Modification Strategy | Substituent/Group Example | Expected Effect on HOMO/LUMO | Expected Effect on Optical Properties | Potential Application |
|---|---|---|---|---|
| Introduce EDG | Alkoxy (-OR), Amino (-NR₂) | Raise HOMO Level | Red-shift in emission, potential increase in quantum yield | OLEDs, Fluorescent Probes |
| Introduce EWG | Cyano (-CN), Nitro (-NO₂) | Lower LUMO Level | Blue-shift or red-shift depending on position, enhanced ICT | Non-fullerene Acceptors, Sensors |
| Extend π-Conjugation | Phenyl, Thienyl, Vinyl | Narrow HOMO-LUMO Gap | Significant red-shift in absorption/emission | Near-Infrared (NIR) Dyes, Organic Solar Cells |
| Introduce Bulky Groups | tert-Butyl, Triphenylamine (B166846) | Inhibit π-π stacking | Aggregation-Induced Emission (AIE) | Solid-State Lighting, Mechanochromic Materials |
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Diversity
To unlock the full potential of this compound derivatives, the development of new synthetic routes that are more efficient, versatile, and environmentally benign is essential. While classical methods exist, future efforts will likely concentrate on modern synthetic strategies.
Emerging synthetic approaches may include:
Transition-Metal-Free Cyclizations : To enhance the sustainability and reduce the cost of synthesis, exploring transition-metal-free pathways, such as base-catalyzed intramolecular cyclizations of specifically designed precursors, is a promising avenue. bohrium.com
C-H Activation/Functionalization : Direct C-H functionalization of the pyrrole or pyrazine rings would represent a highly atom-economical method for introducing a wide range of substituents, bypassing the need for pre-functionalized starting materials.
Solid-Phase Synthesis : For the rapid generation of a large number of derivatives for screening purposes, solid-phase synthesis methodologies could be adapted. acs.org This approach is particularly useful for creating libraries of compounds for pharmacological or materials science applications. acs.org
Recent advances in the synthesis of related nitrogen-rich heterocyclic systems, such as palladium-catalyzed cascade reactions and one-pot multi-component reactions, provide a blueprint for creating a diverse library of this compound derivatives with varied substitution patterns. researchgate.netacs.org
Advanced Characterization Techniques for Deeper Understanding of Structure-Property Relationships
A comprehensive understanding of how molecular structure dictates material function is critical. Future research will increasingly rely on a combination of advanced characterization techniques and computational modeling to forge a clear link between the structure of this compound derivatives and their observed properties.
Key characterization and computational methods include:
Advanced NMR Spectroscopy : Beyond standard 1H and 13C NMR, two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) will be indispensable for the unambiguous structural elucidation of complex derivatives. ipb.pt
Spectroscopic and Electrochemical Analysis : A combination of steady-state and time-resolved absorption and fluorescence spectroscopy will provide detailed insights into the photophysical processes, including ICT, fluorescence quantum yields, and excited-state lifetimes. researchgate.net Cyclic voltammetry will be used to determine HOMO and LUMO energy levels, which are crucial for designing materials for electronic applications. researchgate.netnih.gov
Computational Chemistry : Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations will be vital for predicting molecular geometries, electronic structures (HOMO/LUMO distributions), and optical absorption/emission spectra. researchgate.netresearchgate.net These theoretical calculations can guide the synthetic focus toward molecules with the most promising properties and help interpret experimental results. researchgate.net
Single-Crystal X-ray Diffraction : When suitable crystals can be obtained, this technique provides definitive information about the molecular conformation, planarity, and intermolecular packing in the solid state, which is crucial for understanding solid-state emission and charge transport properties. nih.gov
By correlating experimental data from these techniques with theoretical models, researchers can develop robust structure-property relationships that will accelerate the discovery of new materials with targeted functionalities. nih.gov
Integration into Hybrid Organic-Inorganic Materials
The ability of the pyrrole and pyrazine nitrogen atoms to act as coordinating sites for metal ions opens up the exciting possibility of using this compound and its derivatives as organic linkers in hybrid materials. nih.gov
Future research in this domain will explore:
Metal-Organic Frameworks (MOFs) : Derivatives functionalized with carboxylic acids or other coordinating groups can be used as building blocks for constructing porous MOFs. rsc.org The resulting frameworks could exhibit interesting properties for gas storage and separation, catalysis, and chemical sensing. rsc.orgacs.org The specific topology and functionality of the MOF would be dictated by the geometry of the organic linker and the chosen metal node. scribd.com
Coordination Polymers (CPs) : The core molecule itself can act as a multidentate ligand, bridging multiple metal centers to form 1D, 2D, or 3D coordination polymers. researchgate.netresearchgate.net These materials could possess unique electronic, magnetic, or optical properties.
Hybrid Perovskites : Incorporating large organic cations based on the this compound scaffold into perovskite structures is an unexplored but potentially fruitful area for developing novel materials for photovoltaic and optoelectronic applications.
The interface between the organic and inorganic components in these hybrid materials is critical and often gives rise to emergent properties not present in either component alone. nih.gov
Investigation of Multifunctional Properties and Responsive Materials
A significant frontier in materials science is the development of multifunctional materials that can perform several tasks or respond to external stimuli. Derivatives of this compound are prime candidates for this line of research.
Potential areas of investigation include:
Chemosensors : By functionalizing the core structure with specific recognition moieties, "turn-on" or "turn-off" fluorescent sensors for detecting ions (e.g., heavy metals) or neutral molecules (e.g., explosives, thiols) can be developed. acs.org The sensing mechanism would rely on the analyte interacting with the molecule to modulate its ICT character and thus its fluorescence output.
Organic Electronics : The tunable electronic properties and solid-state emission of these compounds make them highly attractive for applications in organic electronics. Research will focus on their use as emitters in OLEDs, charge transport materials in organic field-effect transistors (OFETs), and as non-fullerene acceptors in organic solar cells (OSCs). researchgate.netresearchgate.net
Responsive Materials : The development of materials that change their properties in response to external stimuli such as light (photochromism), mechanical force (mechanofluorochromism), or temperature (thermochromism) is a growing field. The flexible yet robust π-system of this compound provides a promising platform for designing such "smart" materials.
The convergence of tunable photophysics, electrochemical activity, and coordinative capabilities in a single molecular scaffold suggests that this compound-based systems could lead to the next generation of advanced, multifunctional materials.
Q & A
Q. What are the common synthetic routes for 2,3-Di(1H-pyrrol-2-yl)pyrazine, and how can reaction conditions be optimized?
Synthesis typically involves cyclization or cross-coupling strategies. For example, halogenation (e.g., NBS in DMSO) followed by Sonogashira coupling (using Pd(PPh₃)₂Cl₂/CuI catalysts) enables pyrrole ring introduction to pyrazine scaffolds . Precursor optimization, such as starting with 2,3-pyrazinedicarbonitrile (67% yield via tetrazole formation), ensures high purity. Reaction temperature (e.g., 100°C in NMP) and stoichiometric ratios of reagents (e.g., 3-ethynylpyridine) are critical for minimizing byproducts .
Q. How can spectroscopic methods (NMR, IR) characterize this compound and confirm its purity?
- ¹H NMR : Aromatic protons on pyrazine appear as singlets (δ 9.11 ppm), while pyrrole N–H protons show broad peaks (δ 3.56 ppm) due to hydrogen bonding .
- ¹³C NMR : Signals at 146.1 ppm (pyrazine carbons) and 153.3 ppm (pyrrole C-5) confirm substitution patterns .
- IR : Stretching frequencies for C≡C (2100–2260 cm⁻¹) and N–H (3300–3500 cm⁻¹) validate structural motifs .
Advanced Research Questions
Q. How can coordination complexes with this compound be designed, and what analytical techniques assess their stability?
The ligand’s pyridyl/pyrrole nitrogen atoms enable chelation with transition metals. For example:
- Synthesis : Reacting CuCl₂·2H₂O with the ligand in methanol under reflux forms dinuclear complexes like [Cu₂(acdpp)₂Cl₂]·2CH₃OH, confirmed by X-ray crystallography .
- Titration Analysis : Spectrophotometric titration (e.g., RuCl₃ with 2,3-bis(2-pyridyl)pyrazine) reveals a 1:2 metal-to-ligand stoichiometry via absorbance shifts at 354 nm .
- Stability Constants : Job’s plot analysis determines logβ values for complex formation in solution .
Q. What methodologies evaluate the biological potential of this compound derivatives, such as antimicrobial or antitumor activity?
- Antimicrobial Assays : Disk diffusion tests against Gram-positive/negative bacteria quantify inhibition zones. Derivatives like 2,3-bis(2-pyridyl)pyrazine-copper complexes show enhanced activity due to metal-ligand synergism .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa) measure IC₅₀ values. Structural analogs (e.g., pyrazine-thiocarboxamides) exhibit apoptosis induction via ROS generation .
- Mechanistic Studies : Density functional theory (DFT) calculations predict electron transfer pathways in redox-active complexes .
Q. How can contradictory spectral or reactivity data for this compound derivatives be resolved?
- Variable Solvent Effects : Polar solvents (e.g., DMSO) stabilize charge-transfer transitions, altering UV-Vis spectra. Compare data in THF vs. H₂O .
- Tautomerism : Pyrrole NH protons may tautomerize, leading to split NMR signals. Deuterium exchange experiments (D₂O) confirm exchangeable protons .
- Byproduct Identification : LC-MS or GC-MS detects side products (e.g., dihydropyrazines) from incomplete cyclization .
Methodological Resources
Q. Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
